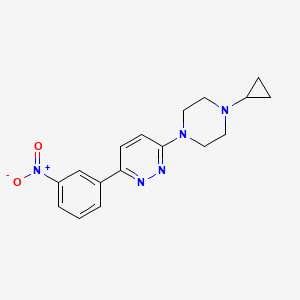
3-(4-Cyclopropyl-piperazin-1-yl)-6-(3-nitro-phenyl)-pyridazine
Cat. No. B8280931
M. Wt: 325.4 g/mol
InChI Key: WCEJUNANDLEHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08846677B2
Procedure details


To a solution of 3-chloro-6-(3-nitro-phenyl)-pyridazine (10.0 g, 424 mmol) in n-BuOH (150 mL) was added 1-cyclopropyl-piperazine (8.55 g, 678 mmol) and NH4Cl (2.27 g, 424 mmol) and the mixture was stirred for 48 h at 80° C. The solvent was removed under reduced pressure, and the residue was diluted with water. After alkalization with ammonia, the mixture was extracted with ethyl acetate. The extract was dried (Na2SO4) and concentrated to give 7.2 g of crude 3-(4-cyclopropyl-piperazin-1-yl)-6-(3-nitro-phenyl)-pyridazine.




Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-:16])=[O:15])[CH:9]=2)=[CH:6][CH:7]=1.[CH:17]1([N:20]2[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]2)[CH2:19][CH2:18]1.[NH4+].[Cl-]>CCCCO>[CH:17]1([N:20]2[CH2:25][CH2:24][N:23]([C:2]3[N:3]=[N:4][C:5]([C:8]4[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-:16])=[O:15])[CH:9]=4)=[CH:6][CH:7]=3)[CH2:22][CH2:21]2)[CH2:19][CH2:18]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N=NC(=CC1)C1=CC(=CC=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
8.55 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
2.27 g
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 48 h at 80° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After alkalization with ammonia, the mixture was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extract was dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)N1CCN(CC1)C=1N=NC(=CC1)C1=CC(=CC=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 5.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
